Phorone exhibits potential toxic effects, making it a valuable tool in toxicological research. Studies investigate its impact on various organisms, including:
These investigations contribute to understanding the potential health risks associated with Phorone exposure and developing safety protocols for its use.
Phorone's unique properties make it valuable in material science research. Some applications include:
2,6-Dimethyl-2,5-heptadien-4-one, also known as phorone or diisopropylidene acetone, is an organic compound with the molecular formula and a molecular weight of 138.21 g/mol. It appears as a yellow to green liquid or yellowish-green crystalline substance with a distinctive geranium odor. This compound is primarily recognized for its role as a self-condensation product of acetone and can also be derived from camphor. Its applications span various industries, including solvents for nitrocellulose, synthetic resins, and coatings .
As a ketone, 2,6-Dimethyl-2,5-heptadien-4-one exhibits reactivity with various acids and bases, often leading to the liberation of heat and flammable gases such as hydrogen. It can react violently with certain compounds like aldehydes and strong oxidizers. The compound is also involved in several synthetic reactions, including the preparation of biaryls via Suzuki-Miyaura cross-coupling reactions .
Several methods exist for synthesizing 2,6-Dimethyl-2,5-heptadien-4-one:
The versatility of 2,6-Dimethyl-2,5-heptadien-4-one allows it to be utilized in multiple sectors:
Studies have shown that 2,6-Dimethyl-2,5-heptadien-4-one interacts with various biological systems due to its reactivity profile. Its potential effects on enzyme activities suggest further investigation into its role in metabolic pathways related to detoxification and oxidative stress management is warranted .
Several compounds share structural similarities with 2,6-Dimethyl-2,5-heptadien-4-one. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 3-Methyl-1-[4,4,5,5-tetramethyl-2-(2-methyl-propenyl)-cyclopent-1-enyl]-but-2-en-1-one | C14H22O | 0.58 | More complex structure with additional methyl groups |
| (Z)-3-Methyl-2-(pent-2-en-1-yl)cyclopent-2-enone | C11H14O | 0.69 | Different cyclopentene structure |
| α-Methyl-cinnamaldehyde | C10H10O | 0.67 | Contains an aldehyde functional group instead of a ketone |
| 6-Hydroxy-2,6-dimethylhept-2-en-4-one | C9H14O | 0.62 | Hydroxy group introduces different reactivity |
The uniqueness of 2,6-Dimethyl-2,5-heptadien-4-one lies in its specific diene structure and its applications as an industrial solvent and intermediate in organic synthesis.